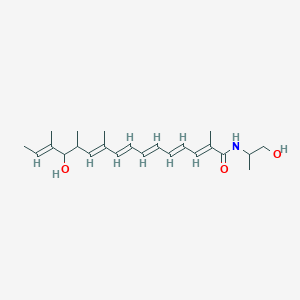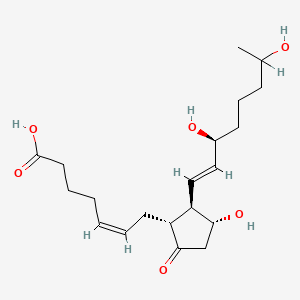
Chorismate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chorismate(2-) is a polyunsaturated dicarboxylic acid dianion. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a chorismic acid.
Wissenschaftliche Forschungsanwendungen
Biosynthesis of Aromatic Compounds
Chorismate serves as a key substrate for enzymes involved in the biosynthesis of aromatic compounds. It represents a critical branching point for secondary metabolites of the shikimate pathway. The roles of chorismate-utilizing enzymes such as chorismate mutase, anthranilate synthase, and isochorismate synthase are crucial in secondary metabolism. These enzymes are responsible for converting chorismate into various aromatic compounds in plants (Poulsen & Verpoorte, 1991).
Catalytic Mechanisms and Enzyme Analysis
Chorismate's transformation by various enzymes, including anthranilate synthase and isochorismate synthase, is instrumental in the biosynthesis of tryptophan, p-aminobenzoate, and enterobactin. These enzymes share a common mechanism involving the addition of a nucleophile to chorismate. Molecular modeling and enzymatic analysis provide insights into the catalytic mechanisms and roles of these enzymes (He et al., 2004).
Shikimate Pathway Dynamics
The shikimate pathway, which culminates in the production of chorismate, plays a dual role in primary and secondary metabolism in plants. Chorismate, as the end product, is pivotal for synthesizing aromatic amino acids and various secondary metabolites with diverse physiological roles. Understanding the pathway's subcellular location and its regulation is essential for grasping the dynamics of chorismate production and utilization (Weaver & Herrmann, 1997).
Large-Scale Production and Purification
Efficient in vivo synthesis and purification of chorismic acid, a derivative of chorismate, have been developed using modified strains of Escherichia coli. This advancement facilitates the large-scale production of chorismate for biochemical studies and the structural analysis of chorismate-utilizing enzymes (Grisostomi et al., 1997).
Isotope Labeling for Research
Chorismate's role as a biosynthetic precursor for aromatic amino acids has led to the development of methods for preparing isotopically labeled chorismate. These methods enable detailed studies of chorismate metabolism and its enzymatic transformations, providing valuable insights into its biochemical pathways (Rajagopalan & Jaffe, 1993).
Eigenschaften
Molekularformel |
C10H8O6-2 |
|---|---|
Molekulargewicht |
224.17 g/mol |
IUPAC-Name |
(3R,4R)-3-(1-carboxylatoethenoxy)-4-hydroxycyclohexa-1,5-diene-1-carboxylate |
InChI |
InChI=1S/C10H10O6/c1-5(9(12)13)16-8-4-6(10(14)15)2-3-7(8)11/h2-4,7-8,11H,1H2,(H,12,13)(H,14,15)/p-2/t7-,8-/m1/s1 |
InChI-Schlüssel |
WTFXTQVDAKGDEY-HTQZYQBOSA-L |
Isomerische SMILES |
C=C(C(=O)[O-])O[C@@H]1C=C(C=C[C@H]1O)C(=O)[O-] |
SMILES |
C=C(C(=O)[O-])OC1C=C(C=CC1O)C(=O)[O-] |
Kanonische SMILES |
C=C(C(=O)[O-])OC1C=C(C=CC1O)C(=O)[O-] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E)-2-bicyclo[2.2.1]heptanylideneamino]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B1231149.png)
![2-[3-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-hydroxyamino]-5,5-dimethyl-2-oxoimidazolidin-1-yl]-N-[(Z)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]acetamide](/img/structure/B1231150.png)
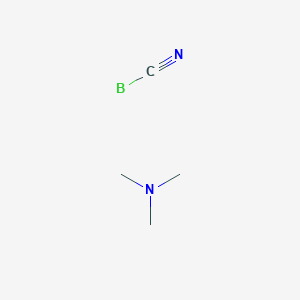

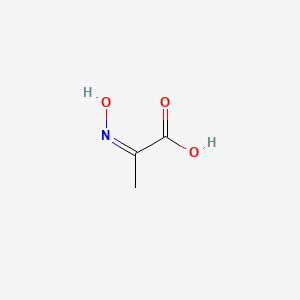

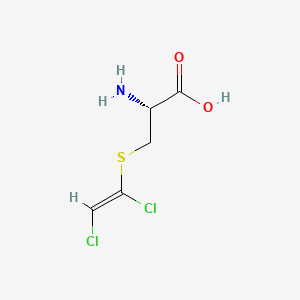

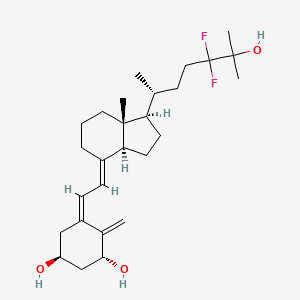
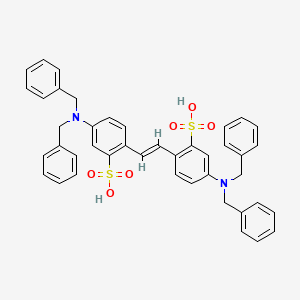
![(6R,7R)-7-[[(2R)-2-amino-2-(2-amino-1,3-benzothiazol-6-yl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1231165.png)

